Benzamide, N,N'-1,4-phenylenebis[4-(chloromethyl)-
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Overview
Description
Benzamide, N,N’-1,4-phenylenebis[4-(chloromethyl)-: is a compound with significant interest in organic chemistry due to its unique structure and versatile applications. This compound consists of a benzamide core with two chloromethyl groups attached to a 1,4-phenylenebis structure, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-1,4-phenylenebis[4-(chloromethyl)- involves nucleophilic acyl substitution. One common method involves the reaction of 4-(chloromethyl)benzoyl chloride with 1,4-phenylenediamine in the presence of a base such as triethylamine. This reaction typically occurs under basic conditions and yields the desired compound with good efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzamide, N,N’-1,4-phenylenebis[4-(chloromethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines or azides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines can be used under conditions such as DMSO at elevated temperatures.
Oxidation and Reduction: Standard oxidizing or reducing agents can be employed, depending on the desired transformation.
Major Products:
Scientific Research Applications
Benzamide, N,N’-1,4-phenylenebis[4-(chloromethyl)- has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including potential pharmaceuticals and materials.
Biology and Medicine: The compound’s derivatives have been explored for their biological activities, including potential anti-tumor and anti-inflammatory properties.
Industry: It is used in the production of dyes, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N,N’-1,4-phenylenebis[4-(chloromethyl)- is primarily related to its ability to undergo nucleophilic substitution reactions. The chloromethyl groups act as electrophilic sites, allowing nucleophiles to attack and form new bonds. This reactivity makes it a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
N,N’-1,2-Phenylenebis[4-(chloromethyl)benzamide]: This compound has a similar structure but with a 1,2-phenylenebis core instead of 1,4.
N,N’-1,2-Phenylenebis[4-(azidomethyl)benzamide]: This derivative involves azidomethyl groups instead of chloromethyl, showcasing different reactivity and applications.
Uniqueness: Benzamide, N,N’-1,4-phenylenebis[4-(chloromethyl)- is unique due to its 1,4-phenylenebis structure, which provides distinct spatial arrangement and reactivity compared to its 1,2-phenylenebis counterparts. This uniqueness makes it valuable for specific synthetic applications where the 1,4-arrangement is advantageous.
Properties
CAS No. |
1070880-16-8 |
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Molecular Formula |
C22H18Cl2N2O2 |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
4-(chloromethyl)-N-[4-[[4-(chloromethyl)benzoyl]amino]phenyl]benzamide |
InChI |
InChI=1S/C22H18Cl2N2O2/c23-13-15-1-5-17(6-2-15)21(27)25-19-9-11-20(12-10-19)26-22(28)18-7-3-16(14-24)4-8-18/h1-12H,13-14H2,(H,25,27)(H,26,28) |
InChI Key |
SBUVHKHRCAKDLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CCl |
Origin of Product |
United States |
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